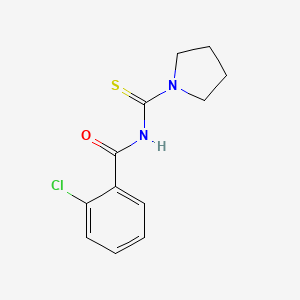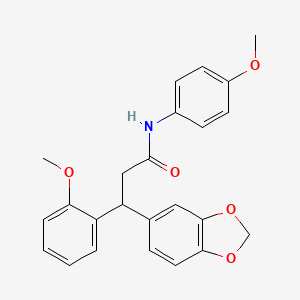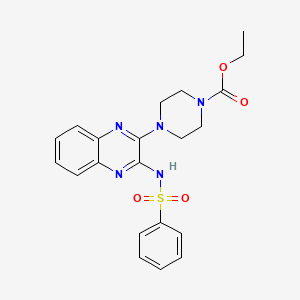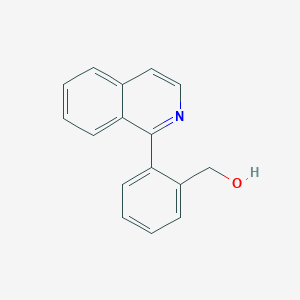![molecular formula C17H12F3NO3 B3996727 3-hydroxy-3-[2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl]-1H-indol-2-one](/img/structure/B3996727.png)
3-hydroxy-3-[2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl]-1H-indol-2-one
Overview
Description
3-hydroxy-3-[2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl]-1H-indol-2-one is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-3-[2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl]-1H-indol-2-one typically involves the aldol reaction of α,β-unsaturated ketones with isatins using arginine as an organocatalyst . This method provides moderate to high yields (up to 99%) of the desired product under mild reaction conditions . The reaction proceeds via a double action process, which is facilitated by the electronic properties and steric hindrance of the substituents on the aromatic ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using environmentally benign solvents and catalysts, can be applied to scale up the synthesis process. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and yield of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-3-[2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl]-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
3-hydroxy-3-[2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl]-1H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antiviral properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-hydroxy-3-[2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl]-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound’s indole nucleus allows it to bind with high affinity to multiple receptors, which can modulate various biological processes . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-2-oxindole: Shares the oxindole core but lacks the trifluoromethyl group.
3-hydroxy-3-[2-oxo-2-phenylethyl]-1H-indol-2-one: Similar structure but without the trifluoromethyl group.
3-hydroxy-3-[2-oxo-2-[2-chlorophenyl]ethyl]-1H-indol-2-one: Contains a chlorophenyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 3-hydroxy-3-[2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl]-1H-indol-2-one imparts unique chemical properties, such as increased lipophilicity and metabolic stability . These properties make it a valuable compound for drug development and other scientific research applications.
Properties
IUPAC Name |
3-hydroxy-3-[2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl]-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO3/c18-17(19,20)11-6-2-1-5-10(11)14(22)9-16(24)12-7-3-4-8-13(12)21-15(16)23/h1-8,24H,9H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSRUCXMHJBEAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC2(C3=CC=CC=C3NC2=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,2-trichloro-N-(5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide](/img/structure/B3996644.png)
![N-(2-methoxyethyl)-2,4-dimethyl-5-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide](/img/structure/B3996651.png)



![4-[2-(4-benzylpiperazin-1-yl)-5-nitrophenyl]sulfonyl-2,6-dimethylmorpholine](/img/structure/B3996689.png)
![14-butyl-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one](/img/structure/B3996701.png)
![1-benzoyl-4-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B3996704.png)
![5-[(5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)amino]-5-oxopentanoic acid](/img/structure/B3996715.png)
![1-(3,4-Dichlorophenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B3996722.png)
![6-{4-[benzyl(ethyl)amino]phenyl}-4-hydroxy-5-(phenylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one](/img/structure/B3996738.png)



